molecular formula C18H17N5S B5749600 6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5749600
M. Wt: 335.4 g/mol
InChI Key: LLTNVQNXMXIDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial and antifungal properties. In vivo studies have shown that this compound can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as an anticancer agent and its antimicrobial and antifungal properties. However, its limitations include its toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, its potential as an agricultural pesticide and plant growth regulator, and its use as a corrosion inhibitor. Additionally, there is a need for further studies on the toxicity and safety of this compound, as well as its potential for use in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-tert-butylphenyl hydrazine, 2-pyridinecarboxaldehyde, and 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline powder that is purified by recrystallization.

Scientific Research Applications

6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial and antifungal agent. In agriculture, this compound has shown potential as a plant growth regulator and pesticide. In materials science, it has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

6-(4-tert-butylphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-18(2,3)13-9-7-12(8-10-13)16-22-23-15(20-21-17(23)24-16)14-6-4-5-11-19-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTNVQNXMXIDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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